Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a chlorine atom and a triazole ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 6-chloropyridazine with hydrazine derivatives to form the hydrazone intermediate. This intermediate is then subjected to cyclization reactions to form the triazole ring. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole or pyridazine rings.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine-triazole compounds.
Scientific Research Applications
Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but common targets include nucleic acids and proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile
- 6-Chloropyridazin-3-yl derivatives
Uniqueness
Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to its combination of a chloropyridazine and a triazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C9H8ClN5O2 |
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Molecular Weight |
253.64 g/mol |
IUPAC Name |
methyl 2-(6-chloropyridazin-3-yl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C9H8ClN5O2/c1-5-8(9(16)17-2)14-15(13-5)7-4-3-6(10)11-12-7/h3-4H,1-2H3 |
InChI Key |
SQZPEAXFGCUEGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C(=O)OC)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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